molecular formula C13H13NO3S B2725958 2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 938145-71-2

2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2725958
CAS No.: 938145-71-2
M. Wt: 263.31
InChI Key: FXCVRVCKPBCDEA-UHFFFAOYSA-N
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Description

2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative characterized by a propoxy-substituted phenyl ring at the 2-position and a carboxylic acid group at the 4-position of the thiazole core. Thiazole derivatives are widely studied for their biological activities, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

2-(4-propoxyphenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)12-14-11(8-18-12)13(15)16/h3-6,8H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCVRVCKPBCDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method is the reaction of 4-propoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The propoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The propoxy group in the target compound likely increases logP compared to methyl (C₁₁H₉NO₂S) or chloro (C₁₀H₆ClNO₂S) analogs, enhancing membrane permeability .
  • Solubility : Thienyl and chlorothiophenyl analogs exhibit poor aqueous solubility but dissolve in organic solvents like DMSO, a trend expected for the propoxy derivative due to its alkyl chain .

Biological Activity

2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in recent years due to its potential biological activities. This compound is primarily studied for its antimicrobial, antifungal, and anticancer properties, making it a candidate for therapeutic applications. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Propoxyphenyl group : Enhances membrane permeability and bioavailability.
  • Carboxylic acid group : Facilitates hydrogen bonding with biological targets.

This unique structure contributes to the compound's diverse biological activities.

The mechanism of action involves the interaction of the compound with specific molecular targets:

  • The thiazole ring can modulate enzyme activity and receptor interactions.
  • The propoxyphenyl moiety aids in penetrating cell membranes.
  • The carboxylic acid group stabilizes interactions with target molecules through hydrogen bonding.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial effects.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Antifungal Activity

The compound also displays antifungal properties. It has been tested against several fungal pathogens, showing promising results in inhibiting growth. Specific data on its efficacy against fungi like Candida albicans indicate potential therapeutic applications in treating fungal infections.

Anticancer Activity

Several studies have focused on the anticancer potential of this compound. In vitro assays using various human cancer cell lines have demonstrated cytotoxic effects:

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM.
Cell LineIC50 (µM)
HepG212
MCF-715
A54910

Study on Anticancer Effects

A recent study evaluated the anticancer effects of this compound on HepG2 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death. This suggests its potential use as a chemotherapeutic agent .

Research on Antimicrobial Properties

In another study, the antimicrobial efficacy was assessed using a disk diffusion method against various pathogens. The compound showed a zone of inhibition ranging from 10 mm to 25 mm depending on the strain tested, reinforcing its potential as an antimicrobial agent .

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